molecular formula C17H22N2O2S2 B2888363 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1428374-39-3

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2888363
CAS RN: 1428374-39-3
M. Wt: 350.5
InChI Key: SXEQVMJBJPBZFV-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells.

Scientific Research Applications

Drug Design and Discovery

Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. This compound’s structure can be utilized in the design of new pharmacophores due to its potential interaction with biological targets. Its structural motif is common in molecules exhibiting a range of biological activities, making it a valuable scaffold for medicinal chemistry exploration .

Neuropharmacology

The thiophene and piperidine components of the compound suggest potential neuropharmacological applications. These structures are often seen in molecules that interact with central nervous system receptors, which could lead to the development of new treatments for neurological disorders .

Oncology Research

Piperidine derivatives have been explored for their anti-cancer properties. The compound could be synthesized and tested as a part of a library of compounds in high-throughput screening assays to identify new oncology therapeutics .

Antimicrobial Agents

The structural complexity of this compound provides a platform for developing novel antimicrobial agents. Its ability to be modified allows for the optimization of interactions with bacterial enzymes or proteins, potentially leading to the discovery of new antibiotics .

Agricultural Chemistry

In the field of agricultural chemistry, such piperidine derivatives can be investigated for their potential as growth promoters or pesticides. Their structural analogs have shown promise in these areas, and further research could lead to new products for crop protection and yield enhancement .

Chemical Biology

This compound could serve as a tool in chemical biology to probe the function of biological systems. By tagging it with fluorescent groups or other markers, researchers can track its interaction with cellular components, providing insights into cell signaling pathways and molecular mechanisms .

Material Science

The unique properties of the thiophene ring, when combined with piperidine, may offer interesting applications in material science. This includes the development of new polymers or small molecules that can be used in electronic devices or as part of novel sensors .

Enzyme Inhibition Studies

Given the structural features of the compound, it could be a candidate for enzyme inhibition studies. It may mimic the transition state of enzymatic reactions or bind to active sites, thus serving as a lead compound for the development of new inhibitors .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c20-23(21,16-5-2-1-3-6-16)18-10-13-19-11-8-15(9-12-19)17-7-4-14-22-17/h1-7,14-15,18H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEQVMJBJPBZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

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